1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one
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Overview
Description
1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens. They possess a dibenzo-γ-pyrone scaffold, which is responsible for their unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,2’,4,4’-tetrahydroxybenzophenone as a starting material. This compound is subjected to cyclization in the presence of a dehydrating agent, such as polyphosphoric acid, at elevated temperatures .
Industrial Production Methods
Industrial production of xanthone derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the xanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the xanthone core .
Scientific Research Applications
1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its cytotoxic effects against cancer cells and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or proteins involved in cellular processes, leading to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with similar biological activities.
3,6-Dimethoxy-9H-xanthen-9-one: A derivative used in the synthesis of fluorescein derivatives and compounds with anticancer activities
Uniqueness
1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1,4-dihydroxy-3,5-dimethoxyxanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-9-5-3-4-7-12(17)11-8(16)6-10(20-2)13(18)15(11)21-14(7)9/h3-6,16,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOWJFQCNKTARL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60631758 |
Source
|
Record name | 1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90374-81-5 |
Source
|
Record name | 1,4-Dihydroxy-3,5-dimethoxy-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60631758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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